Orotic acid
Overview
Description
Orotic acid (OA) is an intermediate in the pyrimidine biosynthesis pathway and is a key component of nucleic acid metabolism. It is a carboxylic acid with a molecular weight of 132.09 g/mol and a molecular formula of C5H4N2O4. OA is found in a variety of organisms, including plants, animals, and microorganisms. OA is also known as vitamin B13 and is used in a variety of medical and therapeutic applications.
Scientific research applications
Milk Composition Analysis: Orotic acid is an intermediate in the biosynthesis pathway of pyrimidine nucleotides and is used to predict milk composition through Fourier transform infrared spectral analysis. This aids in understanding its role in metabolic cattle disorders and its potential impact on human health and milk manufacturing properties (Zaalberg et al., 2020).
Polymer Material Enhancement: It serves as a nucleating agent in the crystallization of polymers like polypropylene fibers and biodegradable polymers, improving their mechanical properties (Vogel et al., 2015).
Cardiovascular Research: Orotic acid has shown potential in cardiovascular research, where dietary orotic acid enhances cardiac utilization of fatty acids and glucose, improving myocardial function and potentially offering cardioprotection (Porto et al., 2012).
Photodegradation and Biodegradation: In materials science, orotic acid is used in poly(lactic acid) to study effects on photodegradation and subsequent biodegradation, impacting environmental sustainability (Salač et al., 2019).
Pharmaceutical Analysis: Its role as a biological carrier for metal ions in cisplatin analogues demonstrates applications in pharmaceutical research (Wysokiński et al., 2007).
Biological Specimen Analysis: Orotic acid is crucial in developing methods for the selective and sensitive quantification in human biological specimens, aiding in the diagnosis of hereditary disorders (Yin et al., 2015).
Stem Cell Research: In biomedical research, derivatives of orotic acid have been studied for their potential to stimulate human mesenchymal stem cell proliferation (Syed et al., 2020).
Spectroscopic Analysis: Its structural forms in aqueous solutions have been explored using NMR spectroscopy, providing insights into its behavior in biological systems (Kubica & Gryff-Keller, 2015).
Nutritional Studies: Orotic acid is used to investigate mechanisms in nutritional studies, such as its role in inducing fatty liver in rats and its metabolic pathways (Wang et al., 2011).
Arginine Metabolism: Its urinary excretion serves as a marker in studies of arginine metabolism and related disorders, providing insights into genetic and metabolic diseases (Brosnan & Brosnan, 2007).
properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPEWDEAKTCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Record name | OROTIC ACID | |
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Record name | orotic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Orotic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025814 | |
Record name | Orotic acid | |
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Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid | |
Record name | OROTIC ACID | |
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Record name | Orotic acid | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C | |
Record name | OROTIC ACID | |
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Record name | Orotic acid | |
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Record name | Orotic acid | |
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Product Name |
Orotic acid | |
Color/Form |
Crystals | |
CAS RN |
65-86-1, 61791-00-2 | |
Record name | OROTIC ACID | |
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Record name | Orotic acid | |
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Record name | Orotic acid | |
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Record name | Orotic acid | |
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Record name | Orotic acid | |
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Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |
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Record name | Orotic acid | |
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Record name | Orotic acid | |
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Record name | Orotic acid | |
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Record name | Orotic acid | |
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Melting Point |
653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C | |
Record name | OROTIC ACID | |
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Record name | Orotic acid | |
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Record name | Orotic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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